molecular formula C23H24N2O3 B4771147 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide

Cat. No. B4771147
M. Wt: 376.4 g/mol
InChI Key: ZUEFZRPAXDIQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide, also known as AM-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. AM-2201 is a potent agonist of the cannabinoid receptors, which are responsible for mediating the effects of the endocannabinoid system in the body. In

Mechanism of Action

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors, which are primarily located in the central nervous system and immune system, respectively. Activation of these receptors by 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide leads to the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, resulting in its analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various ion channels, including calcium and potassium channels, which are involved in the regulation of neuronal excitability. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide also inhibits the reuptake of neurotransmitters such as serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide has several advantages for lab experiments. It is highly potent and selective for the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the use of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide in lab experiments is limited by its potential toxicity and adverse effects, which can lead to cell death and tissue damage.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide. One area of interest is the development of novel analogs and derivatives of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide with improved therapeutic properties and reduced toxicity. Another area of research is the elucidation of the molecular mechanisms underlying the therapeutic effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide, which could lead to the development of more targeted and effective therapies for various medical conditions. Additionally, further studies are needed to understand the long-term effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide on the brain and body, as well as its potential for abuse and addiction.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, anxiety, and depression. It has been found to be a potent analgesic, anxiolytic, and antidepressant agent in preclinical studies. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentyl-4-quinolinecarboxamide has also been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-2-3-6-11-24-23(26)18-15-20(25-19-8-5-4-7-17(18)19)16-9-10-21-22(14-16)28-13-12-27-21/h4-5,7-10,14-15H,2-3,6,11-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEFZRPAXDIQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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